molecular formula C12H11FO3 B12876973 Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate

Cat. No.: B12876973
M. Wt: 222.21 g/mol
InChI Key: UPOGCHBABZRMQY-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylphenol and ethyl bromoacetate.

    Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The compound can modulate various biological pathways, including those involved in signal transduction and gene expression .

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

ethyl 5-fluoro-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6H,3H2,1-2H3

InChI Key

UPOGCHBABZRMQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)F)C

Origin of Product

United States

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